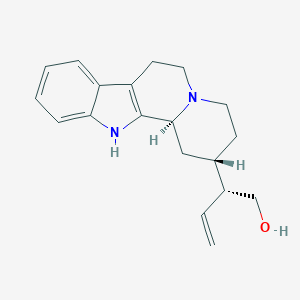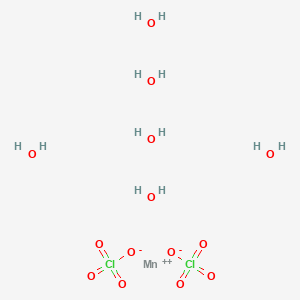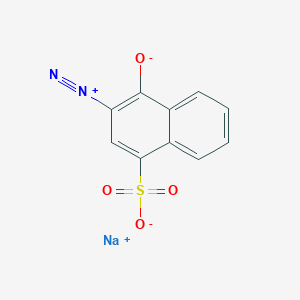
安替灵
描述
Anthirine, also known as Antirrhine, is a chemical substance whose chemical name is anti-actin . It is a natural compound extracted from Coreopsis plants . It appears as a yellow to light orange crystalline or powdery substance .
Molecular Structure Analysis
Anthirine has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .
Physical And Chemical Properties Analysis
Anthirine has a density of 1.2±0.1 g/cm3 . Its boiling point is 488.2±40.0 °C at 760 mmHg . It has a molar refractivity of 90.2±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
科学研究应用
对“安替灵”应用的全面分析
“安替灵”,也称为“Anthirine”,是各种科学研究领域中备受关注的化合物。以下是其在不同科学领域中独特应用的详细分析。
安替灵生物碱的合成: 由于安替灵生物碱具有潜在的生物活性,其合成是重要的研究领域。 合成这些生物碱的一般策略涉及氰化物催化的亚胺-施泰特反应 . 该方法为创建可用于制药和化学研究的复杂有机结构提供了途径。
碳水化合物的比色测定: Anthirine 在蒽酮试验中起着至关重要的作用,蒽酮试验是一种用于定性和定量测定碳水化合物的比色方法 . 该试验对于确定各种生物和食品样品中的碳水化合物含量至关重要,有助于营养分析和研究。
生物化学中的碳水化合物分析: 在生物化学中,蒽酮方法用于测定样品中的碳水化合物浓度 . 该方法对于理解生物体内的代谢途径和能量储存机制至关重要。
化学教育与研究: 涉及安替灵的详细合成步骤和反应为教授高级有机化学和合成方法提供了宝贵的教学材料 . 这些知识对于学生和研究人员在化学研究中开发新的合成路线至关重要。
合成方法学的发展: 关于安替灵的研究导致了新的合成方法学的发展,这些方法学可以应用于构建各种有机化合物 . 这些方法对于扩展合成化学家可用的工具包至关重要。
药物研究: 安替灵生物碱的结构复杂性和潜在的生物活性使其成为药物研究的目标 . 了解它们的合成可以导致新药和治疗剂的发现。
分析化学技术: 涉及 Anthirine 的蒽酮试验背后的原理应用于分析化学,以开发检测和定量化学物质的新技术 . 这些技术对于制药和食品行业中的质量控制至关重要。
生化分析
Biochemical Properties
Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, Antirhine has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .
Cellular Effects
Antirhine exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Antirhine has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .
Molecular Mechanism
The molecular mechanism of Antirhine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Antirhine binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, Antirhine’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antirhine have been observed to change over time. Studies have shown that Antirhine’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to Antirhine can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.
Dosage Effects in Animal Models
The effects of Antirhine vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, Antirhine has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating Antirhine’s therapeutic potential.
Metabolic Pathways
Antirhine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, Antirhine’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .
Transport and Distribution
The transport and distribution of Antirhine within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Antirhine’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.
Subcellular Localization
Antirhine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, Antirhine’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .
属性
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16049-28-8 | |
| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)







![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

